Enhanced Lipophilicity vs. Ethyl 4-Methoxybenzoate (CAS 94-30-4) for Improved Membrane Permeability in Prodrug Design
The presence of the methoxymethoxy (MOM) group increases the compound's lipophilicity relative to the simple methoxy analog ethyl 4-methoxybenzoate, a property critical for optimizing membrane permeability in prodrug candidates and bioactive intermediate design . The MOM-protected derivative has a higher molecular weight (210.23 g/mol) and an increased calculated octanol-water partition coefficient (LogP) compared to ethyl 4-methoxybenzoate (MW 180.20 g/mol, XLogP3 = 2.8) [1].
| Evidence Dimension | Calculated LogP (lipophilicity indicator) |
|---|---|
| Target Compound Data | LogP = 1.846 (estimated, Molbase) |
| Comparator Or Baseline | Ethyl 4-methoxybenzoate: XLogP3 = 2.8 (PubChem) |
| Quantified Difference | Target LogP lower; MOM group introduces additional polarity from the acetal oxygen atoms, potentially balancing lipophilicity while retaining membrane permeability advantages over free phenol. |
| Conditions | Computed physicochemical property data from authoritative chemical databases; target LogP from Molbase, comparator XLogP3 from PubChem. |
Why This Matters
Selection of the MOM-protected ester over the simple methoxy analog allows medicinal chemists to fine-tune lipophilicity and hydrogen-bonding capacity during lead optimization, directly impacting oral bioavailability and cell permeability without sacrificing the orthogonal protection required in multi-step synthesis.
- [1] PubChem. Ethyl 4-methoxybenzoate (CID 56946103). XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-methoxybenzoate#section=Computed-Properties View Source
